Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-
Description
Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (IUPAC name: 2-[4-(tert-butyl)phenyl]cyclohexanone), is a substituted cyclohexanone derivative featuring a para-tert-butylphenyl group at the 2-position of the cyclohexanone ring. This compound is structurally characterized by a bulky tert-butyl group attached to an aromatic ring, which is further linked to the cyclohexanone moiety.
Properties
CAS No. |
119046-91-2 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H22O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14H,4-7H2,1-3H3 |
InChI Key |
JMNKBCOUWPCVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Cyclohexanone with 4-(1,1-Dimethylethyl)phenyl Iodide
A more direct approach involves alkylation of cyclohexanone at the 2-position using 4-(1,1-dimethylethyl)phenyl iodide under strong base conditions:
- Base: Lithium diisopropylamide (LDA)
- Solvent: Typically tetrahydrofuran (THF)
- Conditions: Strictly moisture- and oxygen-free to prevent side reactions
- Yields up to 58% from cyclohexanone.
- Use of carcinogenic additives such as hexamethylphosphoramide (HMPA).
- Difficult to scale due to stringent reaction conditions.
- The iodide reagent itself can be inconsistent in quality and yield, complicating synthesis.
Practical and Scalable Synthetic Route via Aldol Condensation and Hydrogenation (Recent Advances)
Recent research has developed a more practical, scalable route avoiding expensive or hazardous reagents:
NaOH-Mediated Aldol Condensation:
- Starting from cyclohexanone and an appropriate aldehyde or ketone precursor.
- Formation of an α,β-unsaturated ketone intermediate.
-
- Using ethylene glycol and acid catalyst (e.g., concentrated HCl) to form a ketal protecting group.
- This step prevents side reactions during subsequent hydrogenation.
-
- Saturation of the C=C bond and aromatic ring using aluminum-nickel (Al–Ni) alloy catalyst in aqueous KOH.
- Conditions: Heating to ~90–103 °C for several hours with multiple catalyst additions.
Oxidation of Cyclohexanol Intermediate:
- Using aqueous sodium hypochlorite (NaClO), TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl), and potassium bromide (KBr) to oxidize the cyclohexanol to the desired ketone.
- Avoids use of hazardous reagents like LDA and HMPA.
- Suitable for multi-gram to potentially larger scale synthesis.
- Reasonable overall yield (~50-60%) with one chromatographic purification.
- Reaction conditions are more tolerant to moisture and oxygen.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Scalability | Notes |
|---|---|---|---|---|
| Grignard Addition + Oxidation | Grignard reagent, Collins oxidation | Moderate (varies) | Limited | Multi-step, sensitive reagents |
| Direct Alkylation with Iodide | LDA, 4-(1,1-dimethylethyl)phenyl iodide | Up to 58% | Limited | Requires moisture-free, toxic additives |
| Aldol Condensation + Hydrogenation | NaOH, ethylene glycol, Al–Ni catalyst, NaClO/TEMPO/KBr | ~53-60% | Good | Practical, scalable, mild conditions |
Detailed Reaction Conditions and Notes
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Aldol Condensation | Cyclohexanone, aldehyde, NaOH, reflux | Formation of α,β-unsaturated ketone |
| Ketone Protection | Ethylene glycol, concentrated HCl, THF | Formation of ketal to protect ketone group |
| Hydrogenation | Al–Ni alloy, aqueous KOH, 90–103 °C, prolonged stirring | Saturation of double bonds and aromatic ring |
| Oxidation | NaClO (bleach), TEMPO, KBr, aqueous medium | Oxidation of cyclohexanol intermediate to ketone |
Research Findings and Practical Considerations
- The bulky tert-butyl group on the phenyl ring enhances the compound's hydrophobicity and stability, influencing reaction kinetics and purification.
- Direct alkylation methods, while conceptually straightforward, are hampered by the instability and variable quality of the aryl iodide and the need for rigorous exclusion of moisture and oxygen.
- The aldol condensation route with subsequent hydrogenation and oxidation provides a balance between practicality and yield, making it suitable for larger scale synthesis.
- Removal of side products such as acetone self-condensation products is achieved by selective extraction and pH adjustments.
- The use of Al–Ni alloy as a hydrogenation catalyst is preferred over conventional Pd or Raney-Ni catalysts in this context due to better yields and selectivity.
- Chromatographic purification is generally required only once at the end of the synthesis, improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanol.
Substitution: :
Biological Activity
Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl] (CAS Number: 119046-91-2) is a ketone compound characterized by its unique structure, which includes a cyclohexanone moiety substituted at the 2-position with a 4-(1,1-dimethylethyl)phenyl group. This configuration contributes to its distinct biological properties and applications in various fields.
- Molecular Formula : C${15}$H${22}$O
- Molecular Weight : 234.34 g/mol
- Structure : The bulky tert-butyl group enhances the compound's stability and hydrophobicity, influencing its interactions with biological macromolecules.
Interaction with Biological Macromolecules
Research indicates that cyclohexanone derivatives exhibit significant reactivity with proteins and nucleic acids. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : Cyclohexanone derivatives have been studied for their potential to inhibit specific enzymes, affecting metabolic pathways.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which can mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- Anticancer Potential : A study investigating the effects of cyclohexanone derivatives on cancer cell lines demonstrated that certain modifications could enhance cytotoxicity against tumor cells. The presence of the tert-butyl group was found to play a crucial role in increasing the lipophilicity of the compound, thereby enhancing cell membrane permeability and subsequent biological activity.
- Neuroprotective Effects : In research focused on neurodegenerative diseases, cyclohexanone derivatives exhibited protective effects against neuronal cell death induced by oxidative stress. This neuroprotective capability is attributed to their ability to scavenge free radicals and modulate signaling pathways involved in apoptosis .
- Antiviral Activity : Preliminary studies have indicated that cyclohexanone derivatives may interact with viral proteins, potentially inhibiting viral replication. This suggests a possible application in antiviral drug development, particularly against RNA viruses .
Safety and Toxicological Profile
While cyclohexanone itself is known for certain toxicological concerns, the specific safety profile of cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl] is less documented. However, general safety assessments indicate:
- Acute Toxicity : Limited data suggests moderate toxicity; therefore, handling precautions are recommended.
- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the potential health risks associated with this compound.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanone | C$6$H${10}$O | Basic ketone structure |
| 4-tert-butylcyclohexanone | C${12}$H${18}$O | Contains a tert-butyl group but lacks phenolic substitution |
| Cyclopentanone | C$5$H${10}$O | Smaller ring structure; less steric hindrance |
| Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl] | C${15}$H${22}$O | Unique due to bulky substituent enhancing stability |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds are structurally related to 2-[4-(tert-butyl)phenyl]cyclohexanone:
Key Observations :
- Steric Effects: The tert-butyl group in 2-[4-(tert-butyl)phenyl]cyclohexanone introduces significant steric hindrance compared to alkyl-substituted analogs like 2-(1-methylpropyl)cyclohexanone .
- Aromatic vs. Aliphatic Substitution: The para-tert-butylphenyl group enhances aromatic π-π interactions, unlike aliphatic substituents in 4-tert-butylcyclohexanone .
Spectroscopic and Physical Properties
NMR Data Comparison:
- Cyclohexanone (2n): δH 1.64–1.87 (m, 6H, cyclohexane protons), 2.28–2.32 (m, 4H, ketone-adjacent protons) .
- 2-[(2-Methoxyphenyl)methyl]cyclohexanone: δH 3.60 (m, 2H, hydroxyethyl group), δC 59.3 (hydroxyethyl carbon); aromatic protons at δH 6.85–6.88 (m, 1H) .
- 2-[4-(tert-Butyl)phenyl]cyclohexanone: Expected δC ~27 ppm for tert-butyl carbons and δH ~7.2–7.4 ppm for aromatic protons (inferred from analogs) .
Physical Properties:
- Boiling Point/Melting Point: 4-tert-Butylcyclohexanone is a liquid (UN1224), while 2-[4-(tert-butyl)phenyl]cyclohexanone is likely a solid due to its bulky aromatic substituent (similar to compound 4 in , a white solid) .
- Solubility: The para-tert-butylphenyl group reduces water solubility compared to aliphatic analogs like cyclohexanone (2n) .
Q & A
Basic Questions
Q. What synthetic methodologies are reported for preparing 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone, and how can reaction conditions be optimized?
- Answer : The synthesis of structurally similar cyclohexanone derivatives often involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example, 4-tert-butylcyclohexanone synthesis uses tert-butylbenzene derivatives as starting materials, with AlCl₃ as a catalyst for electrophilic substitution . For 2-substituted analogs, ketone functionalization via Grignard reagents or palladium-catalyzed coupling may be employed. Optimization includes adjusting solvent polarity (e.g., dichloromethane for Friedel-Crafts), temperature (0–25°C to control exothermic reactions), and catalyst loading (e.g., 5–10 mol% Pd for Suzuki coupling) .
Q. Which spectroscopic techniques are critical for structural elucidation of 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone?
- Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., tert-butyl at δ 1.3 ppm for nine equivalent protons; cyclohexanone carbonyl at ~208 ppm in ¹³C).
- IR : Strong absorption at ~1710 cm⁻¹ confirms the ketone group.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., C₁₇H₂₂O⁺ expected at m/z 242.1675) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .
Q. What are the challenges in achieving regioselective functionalization of the cyclohexanone ring in this compound?
- Answer : The steric bulk of the 4-(1,1-dimethylethyl)phenyl group hinders electrophilic attack at the ortho position of the cyclohexanone ring. Strategies include using bulky directing groups (e.g., trimethylsilyl) or low-temperature lithiation to favor para substitution .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone in asymmetric catalysis?
- Answer : Density Functional Theory (DFT) calculations model transition states to evaluate enantioselectivity in reactions like ketone reductions. For example, the tert-butyl group’s steric effects may disfavor axial attack by hydride donors, favoring specific diastereomers. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with chiral catalysts like BINAP-Ru complexes .
Q. What strategies resolve contradictions in reported hydrogenation yields for derivatives of this compound?
- Answer : Contradictions often arise from catalyst choice (e.g., Pd/C vs. Adams’ catalyst) or solvent effects. Systematic studies using Design of Experiments (DoE) can optimize parameters:
- Catalyst : 10% Pd/C in ethanol achieves >90% yield at 50°C.
- Solvent : Polar aprotic solvents (e.g., THF) reduce side reactions.
- Pressure : 1–5 bar H₂ minimizes over-reduction .
Q. How does the steric bulk of the 4-(1,1-dimethylethyl)phenyl group influence Diels-Alder reactivity?
- Answer : The tert-butyl group increases dienophile strain, lowering activation energy for cycloaddition. However, steric hindrance may reduce endo selectivity. Computational studies (e.g., Gibbs free energy calculations) and kinetic isotope effects (KIE) quantify these impacts. Experimental validation uses substituted dienes (e.g., anthracene) to measure reaction rates .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR shifts across solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm substituent effects. For conflicting catalytic results, use Hammett plots to correlate substituent electronic effects with reaction rates .
- Experimental Design : For asymmetric synthesis, employ chiral HPLC (e.g., Chiralpak IA) to quantify enantiomeric excess (ee) and optimize ligand-metal ratios (e.g., 1:1.2 for BINAP-Ru) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
